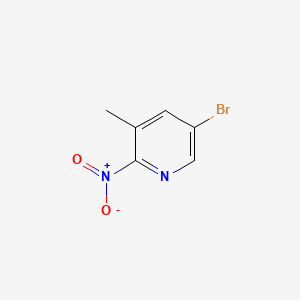

5-Bromo-3-methyl-2-nitropyridine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-bromo-3-methyl-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-2-5(7)3-8-6(4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFNGESSJFKZEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652074 | |

| Record name | 5-Bromo-3-methyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114042-02-3 | |

| Record name | 5-Bromo-3-methyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 5-Bromo-3-methyl-2-nitropyridine

This technical guide provides a comprehensive overview of the core physical properties of 5-Bromo-3-methyl-2-nitropyridine, a heterocyclic organic compound utilized as a versatile building block in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and a logical workflow for property characterization.

Core Physical Properties

This compound is an organic compound whose utility in various chemical syntheses is underscored by its distinct physical characteristics.[1] Under standard conditions, it exists as a solid, typically appearing as a white to light yellow powder or in a crystalline form.[1] Its molecular structure, featuring a pyridine ring substituted with bromo, methyl, and nitro groups, dictates its physical behavior.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][2][3] |

| Molecular Weight | 217.02 g/mol | [1][2][3] |

| Appearance | White to light yellow or yellow-brownish solid | [1] |

| Melting Point | 46-49 °C | [2] |

| Boiling Point | A specific value exists under standard pressure, requiring energy to overcome intermolecular forces for vaporization. | [1] |

| Solubility in Water | Low solubility | [1] |

| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform, ethanol, and acetone. | [1] |

Experimental Protocols

The determination of the physical properties listed above follows standardized laboratory procedures. The methodologies detailed here are based on common practices for characterizing solid organic compounds.

3.1 Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity and is determined using a capillary melting point apparatus.

-

Sample Preparation: A small quantity of dry, crystalline this compound is finely powdered and packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Measurement: The capillary tube is placed within the heating block of the apparatus. The temperature is increased rapidly to approximately 15-20°C below the anticipated melting point (around 46°C). Subsequently, the heating rate is reduced to a slow 1-2°C per minute to ensure thermal equilibrium.

-

Observation: The melting point range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample completely transitions into a liquid state.[4] A narrow range typically signifies high purity.

3.2 Solubility Assessment

A qualitative assessment of solubility provides insight into the compound's polarity and suitability for various reaction and purification solvents.

-

Procedure: A small, measured amount (e.g., 10 mg) of this compound is added to a test tube containing a specific volume (e.g., 1 mL) of a chosen solvent (e.g., water, dichloromethane, ethanol).

-

Observation: The mixture is agitated or vortexed at a controlled temperature (e.g., 25°C). The degree of dissolution is observed and categorized (e.g., soluble, partially soluble, insoluble). This process is repeated with various solvents to create a solubility profile. As noted, the compound exhibits low solubility in water but is soluble in common organic solvents.[1]

Logical Workflow for Physical Characterization

The following diagram illustrates a generalized workflow for the physical characterization of a novel or synthesized chemical compound like this compound.

References

5-Bromo-3-methyl-2-nitropyridine chemical structure and IUPAC name

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 5-Bromo-3-methyl-2-nitropyridine. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Chemical Structure and IUPAC Name

This compound is a substituted pyridine derivative. The pyridine ring is functionalized with a bromine atom at the 5-position, a methyl group at the 3-position, and a nitro group at the 2-position.

-

IUPAC Name: this compound

-

Synonyms: Pyridine, 5-bromo-3-methyl-2-nitro-

The chemical structure is as follows:

(Note: This is a representative image of the chemical structure, generated based on the IUPAC name.)

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. This compound is typically a white to light yellow crystalline powder or solid under normal conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrN₂O₂ | |

| Molecular Weight | 217.02 g/mol | |

| CAS Number | 114042-02-3 | |

| Appearance | White to light yellow powder/crystalline solid | |

| SMILES | O=--INVALID-LINK--[O-] |

Applications in Research and Development

5-Bromo-3-methyl-

5-Bromo-3-methyl-2-nitropyridine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-3-methyl-2-nitropyridine, a key chemical intermediate with significant applications in pharmaceutical and agrochemical research. This document details its chemical properties, synthesis methodologies, and reactivity, offering valuable insights for professionals in organic synthesis and drug discovery.

Core Compound Data

The fundamental properties of this compound are summarized below, providing essential information for its handling, characterization, and use in experimental settings.

| Property | Value | Citations |

| CAS Number | 114042-02-3 | [1][2] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1] |

| Molecular Weight | 217.02 g/mol | [1][2] |

| Appearance | White to light yellow solid (powder or crystalline) | [3] |

Synthesis and Reactivity

This compound is a versatile building block in organic synthesis, primarily owing to the reactivity of its functional groups. The pyridine ring is substituted with a bromine atom at the 5-position, a methyl group at the 3-position, and a nitro group at the 2-position. This substitution pattern dictates its chemical behavior and makes it a valuable precursor for a variety of more complex molecules.

The reactivity of this compound is characterized by:

-

Nucleophilic Aromatic Substitution: The bromine atom at the 5-position is susceptible to displacement by various nucleophiles. This allows for the introduction of a wide range of functional groups, a key strategy in the synthesis of diverse compound libraries for drug discovery.

-

Reduction of the Nitro Group: The nitro group at the 2-position can be readily reduced to an amino group. This transformation is crucial for subsequent reactions, such as diazotization or amide bond formation, further expanding the synthetic utility of the scaffold.

-

Cross-Coupling Reactions: The carbon-bromine bond provides a handle for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds and other complex architectures.

Below is a logical workflow for the synthesis of a substituted pyridine, which can be conceptually applied to the synthesis of this compound and its subsequent derivatization.

Caption: Synthetic workflow for this compound and its key derivatization reactions.

Experimental Protocols

While a specific, validated experimental protocol for the synthesis of this compound was not found in the searched literature, a detailed procedure for a closely related isomer, 5-Bromo-2-methyl-3-nitropyridine , is available and can serve as a valuable reference for methodological development.[4]

Synthesis of 5-Bromo-2-methyl-3-nitropyridine from 5-Amino-2-methyl-3-nitropyridine:

This procedure involves a Sandmeyer-type reaction where the amino group is converted to a bromo group.

| Reagents and Conditions | |

| Starting Material | 5-Amino-2-methyl-3-nitropyridine |

| Reagents | 48% Hydrobromic acid, Sodium nitrite |

| Solvent | Water |

| Temperature | -10°C to room temperature |

| Reaction Time | 16 hours |

| Work-up | Basification with NaOH, extraction with methyl tert-butyl ether |

Detailed Steps:

-

To a solution of 5-amino-2-methyl-3-nitropyridine (0.1 g) in 48% hydrobromic acid (165 mL), cooled to -10°C, a pre-prepared solution of sodium nitrite (7.04 g in 165 mL of water) is added dropwise over 30 minutes.[4]

-

The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.[4]

-

Reaction completion is monitored by Thin Layer Chromatography (TLC).[4]

-

The reaction mixture is then neutralized and made basic by the addition of 4 M sodium hydroxide solution (400 mL).[4]

-

The product is extracted with methyl tert-butyl ether (3 x 150 mL).[4]

-

The combined organic layers are dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield the final product.[4]

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its derivatives are being investigated for potential applications in:

-

Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents, including potential antibacterial, anti-inflammatory, and anti-tumor drugs.[3]

-

Agrochemicals: In the creation of new pesticides and herbicides.[3][5]

-

Materials Science: For incorporation into polymer structures to enhance their physical and chemical properties, such as thermal stability and mechanical strength, and in the development of optoelectronic materials.[3]

While the direct biological activity and specific signaling pathways of this compound are not detailed in the available literature, the broader class of nitropyridine derivatives is known to exhibit a range of biological effects. For instance, some nitropyridine-containing compounds have been investigated as inhibitors of Janus kinase 2 (JAK2) and as potential urease inhibitors.[6] The genotoxic potential of some nitropyridines has also been noted, as they can interfere with DNA replication enzymes.[7]

The general mechanism of action for some bioactive nitropyridine derivatives involves the nitro group, which can undergo bioreduction within cells to generate reactive nitrogen species. These species can then interact with and damage biological macromolecules such as DNA and proteins.

A conceptual representation of a potential, generalized signaling pathway that could be modulated by a hypothetical bioactive derivative of this compound is depicted below. This is a speculative model based on the known activities of similar compound classes.

Caption: A generalized, hypothetical signaling pathway potentially affected by a bioactive nitropyridine derivative.

Disclaimer: This technical guide is intended for informational purposes for a scientific audience. The synthesis and handling of this compound should only be conducted by trained professionals in a controlled laboratory setting with appropriate safety precautions. The biological activities and signaling pathways discussed are based on related compounds and are presented for conceptual understanding; further research is required to elucidate the specific effects of this compound.

References

- 1. cenmed.com [cenmed.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | Properties, Safety, Uses, Supplier China | Reliable Chemical Manufacturer [pipzine-chem.com]

- 4. Page loading... [guidechem.com]

- 5. sincerechemical.com [sincerechemical.com]

- 6. mdpi.com [mdpi.com]

- 7. chempanda.com [chempanda.com]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-3-methyl-2-nitropyridine from 3-Methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for the preparation of 5-Bromo-3-methyl-2-nitropyridine, a valuable building block in medicinal chemistry and drug development. Due to the challenges associated with the direct functionalization of 3-methylpyridine, this guide outlines a robust multi-step synthesis commencing from a more readily functionalized pyridine derivative. The protocols detailed herein are based on established chemical transformations, ensuring reproducibility and scalability.

Synthetic Strategy Overview

The direct nitration of 3-methylpyridine at the 2-position is a challenging transformation due to the electronic properties of the pyridine ring, which favor substitution at the 3- and 5-positions. Therefore, a more strategic approach is employed, starting with the synthesis of the key intermediate, 3-methyl-2-nitropyridine, from 2-chloro-3-nitropyridine. This intermediate is then subjected to regioselective bromination to yield the target compound.

The overall synthetic pathway can be summarized as follows:

Spectroscopic and Analytical Profile of 5-Bromo-3-methyl-2-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-3-methyl-2-nitropyridine (CAS No. 114042-02-3). This pyridine derivative is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its spectral characteristics is essential for its identification, purity assessment, and quality control in research and development.

Chemical Structure and Properties

Chemical Formula: C₆H₅BrN₂O₂ Molecular Weight: 217.02 g/mol Appearance: White to light yellow solid (powder or crystalline) Melting Point: 46-49 °C

Spectroscopic Data

A complete set of experimentally determined spectroscopic data for this compound is crucial for its unambiguous identification. The following tables summarize the available nuclear magnetic resonance (NMR) data. At present, publicly available experimental infrared (IR) and mass spectrometry (MS) data for this specific isomer are limited. Data for structurally related compounds are often used as a reference for interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons and the methyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.76 | Singlet | 1H | H-6 |

| 8.40 | Singlet | 1H | H-4 |

| 2.80 | Singlet | 3H | -CH₃ |

Table 1: ¹H NMR Spectroscopic Data for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

(No experimental data available in the searched resources. Predicted data would be required for a complete table.)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group (NO₂), C-N, C=C, and C-H bonds of the pyridine ring, and the C-Br bond.

(No experimental data available in the searched resources. A table of expected characteristic frequencies would be provided in a complete guide.)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.

(No experimental data available in the searched resources. A table of expected m/z values for the molecular ion and major fragments would be included in a comprehensive guide.)

Experimental Protocols

Detailed experimental protocols are critical for the reproducibility of spectroscopic data. The following provides a general outline for the acquisition of the data presented.

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer, for instance, a 400 MHz instrument, is used for data acquisition.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 scans are typically sufficient.

-

Spectral Width: A spectral width of approximately 16 ppm is used.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is employed.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

-

Spectral Width: A spectral width of around 200-250 ppm is used.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction and separation.

Ionization Method: Electron ionization (EI) is a common method for GC-MS, while electrospray ionization (ESI) is frequently used for LC-MS.

Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range appropriate for the compound, for example, m/z 50-300.

Visualization of Methodological Workflow

The following diagrams illustrate the general workflows for sample analysis and synthesis.

Caption: General workflow for spectroscopic analysis.

Caption: A generalized synthetic workflow.

Solubility Profile of 5-Bromo-3-methyl-2-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Bromo-3-methyl-2-nitropyridine in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility descriptions and presents a detailed, adaptable experimental protocol for its quantitative determination. This allows for an accurate assessment of its solubility in relevant solvent systems for various applications, including synthetic chemistry, purification, and formulation development.

Introduction to this compound

This compound is a substituted pyridine derivative with the chemical formula C₆H₅BrN₂O₂ and a molar mass of 217.02 g/mol .[1] It typically appears as a solid, ranging in color from white to light yellow or brownish.[1] The presence of a bromine atom, a nitro group, and a methyl group on the pyridine ring makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Understanding its solubility is critical for its effective use in reaction design, process optimization, and formulation.

Solubility Data

A thorough review of scientific literature and chemical databases reveals a scarcity of specific quantitative solubility data for this compound. However, qualitative descriptions of its solubility in various organic solvents are available. This information is summarized in the table below.

| Solvent | Qualitative Solubility | Source(s) |

| Dichloromethane | Soluble | [1] |

| Chloroform | Soluble | [1] |

| Ethanol | Varies, has a certain solubility | [1] |

| Acetone | Varies | [1] |

| Water | Low solubility / Insoluble | [1] |

Note: The term "soluble" suggests good solubility, while "a certain solubility" and "varies" indicate that the solubility may be moderate or dependent on specific conditions. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed protocol for the experimental determination of the solubility of this compound in an organic solvent using the equilibrium gravimetric method. This method is adapted from established procedures for similar compounds.[2][3]

Principle

This method involves creating a saturated solution of this compound in a chosen solvent at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is measured. From these values, the solubility can be calculated.[2][3]

Materials and Equipment

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with tight-fitting caps

-

Volumetric flasks and pipettes

-

Drying oven or vacuum desiccator

Procedure

-

Sample Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid is necessary to ensure the solution becomes saturated.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation to ensure the solution reaches saturation.[2]

-

Sampling: After equilibration, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.

-

Solvent Evaporation: Transfer the sampled solution to a pre-weighed container. Place the container in a drying oven at a temperature that will evaporate the solvent without decomposing the solute. A gentle stream of nitrogen can be used to speed up the evaporation.[2][3]

-

Mass Measurement: Once the solvent has completely evaporated, cool the container in a desiccator to room temperature and weigh it. Repeat the drying and weighing process until a constant mass is achieved.[3]

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/100 mL or mg/mL).

Visualizing Experimental and Logical Workflows

Synthesis of this compound

The synthesis of this compound can be approached through various routes. A common method involves the nitration and subsequent bromination of a pyridine derivative.

Caption: A generalized synthetic workflow for this compound.

Solubility Determination Workflow

The gravimetric method for determining solubility follows a clear, logical progression of steps.

Caption: Workflow for the gravimetric determination of solubility.

References

Reactivity of the Bromine Atom in 5-Bromo-3-methyl-2-nitropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 5-Bromo-3-methyl-2-nitropyridine. This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals, owing to the versatile reactivity of its substituted pyridine core. The electron-withdrawing nature of the nitro group at the 2-position significantly activates the C-Br bond at the 5-position towards various transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document details the key reactions, provides experimental protocols, and presents quantitative data where available for the transformation of the bromo substituent.

Introduction

This compound is a key heterocyclic intermediate possessing a unique arrangement of substituents that dictates its chemical behavior. The pyridine ring, being inherently electron-deficient, is further activated by the strongly electron-withdrawing nitro group. This electronic effect is most pronounced at the positions ortho and para to the nitro group. Consequently, the bromine atom at the 5-position (para to the nitro group) is an excellent leaving group, making this position highly susceptible to a variety of chemical transformations. The methyl group at the 3-position exerts a minor electronic donating effect and can sterically influence the approach of reagents. This guide will focus on the principal reactions involving the C-Br bond: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Reaction Pathways

The bromine atom on the this compound scaffold can be readily displaced or coupled with a wide array of nucleophiles and organometallic reagents. The primary reaction pathways are summarized in the diagram below.

Caption: Major reaction pathways for the functionalization of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the C-5 position of this compound is highly susceptible to displacement by a variety of nucleophiles via an SNAr mechanism. The strong electron-withdrawing nitro group at the C-2 position stabilizes the intermediate Meisenheimer complex, thereby facilitating the substitution reaction.

Common nucleophiles that can be employed include alkoxides, thiolates, and amines. The general reaction scheme is as follows:

General Reaction: this compound + Nu-H → 5-Nu-3-methyl-2-nitropyridine + HBr

While specific quantitative data for this compound is sparse in the readily available literature, studies on analogous 2-methyl-3-nitropyridines demonstrate high reactivity towards sulfur nucleophiles. For instance, reactions of (E)-5-bromo-2-(4-methoxystyryl)-3-nitropyridine with various thiols in the presence of a base proceed efficiently.

Table 1: Nucleophilic Aromatic Substitution with Thiols on a Related Substrate

| Nucleophile (Thiol) | Product | Yield (%) | Reference |

| Benzyl Mercaptan | 3-(Benzylsulfanyl)-2-methyl-5-nitropyridine | 70 | [1] |

| 4-Chlorothiophenol | 3-((4-Chlorophenyl)thio)-2-methyl-5-nitropyridine | 95 | [1] |

Note: The data presented is for reactions where the nitro group at position 3 is substituted in the presence of a bromo group at position 5 on a related pyridine N-oxide, indicating the high reactivity of the positions activated by the nitro group.

Experimental Protocol: General Procedure for SNAr with Thiols

This protocol is a generalized procedure based on reactions with similar substrates.

Caption: A generalized workflow for the SNAr reaction of this compound with thiols.

Detailed Steps:

-

To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as DMF or acetonitrile, add the desired thiol (1.1-1.5 eq.).

-

Add a suitable base, such as potassium carbonate (2.0-3.0 eq.) or triethylamine (2.0-3.0 eq.).

-

Stir the reaction mixture at room temperature or heat to 50-80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-thio-substituted-3-methyl-2-nitropyridine.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the pyridine ring and various aryl or heteroaryl groups. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of a Related Bromopyridine

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh3)4 (5) | - | K3PO4 | 1,4-Dioxane/H2O | 90 | 85 | [2] |

| 4-Methoxyphenylboronic acid | Pd(PPh3)4 (5) | - | K3PO4 | 1,4-Dioxane/H2O | 90 | 82 | [2] |

| 3,5-Difluorophenylboronic acid | Pd(PPh3)4 (5) | - | K3PO4 | 1,4-Dioxane/H2O | 90 | 75 | [2] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

References

The Nitro Group's Decisive Role in the Reactivity of 5-Bromo-3-methyl-2-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the nitro group in dictating the chemical reactivity of 5-Bromo-3-methyl-2-nitropyridine. This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science, primarily due to the activating and directing effects of its 2-nitro substituent. Understanding the nuanced influence of this functional group is paramount for the strategic design and synthesis of novel molecular entities.

The Activating Power of the 2-Nitro Group

The pyridine ring, an aromatic heterocycle, is inherently electron-deficient due to the electronegativity of the nitrogen atom. The introduction of a strongly electron-withdrawing nitro group at the 2-position further depletes the electron density of the ring system. This pronounced electronic-withdrawing effect is the cornerstone of the reactivity of this compound, rendering the pyridine core highly susceptible to nucleophilic attack.

This activation is particularly significant for nucleophilic aromatic substitution (SNAr) reactions. The nitro group, positioned ortho to the nitrogen atom and para to the bromine atom at C5, plays a crucial role in stabilizing the intermediate Meisenheimer complex formed during nucleophilic attack. This stabilization is achieved through resonance, where the negative charge of the intermediate can be delocalized onto the oxygen atoms of the nitro group. This delocalization lowers the activation energy of the reaction, thereby facilitating the substitution of leaving groups on the ring.

Regioselectivity in Nucleophilic Aromatic Substitution

In this compound, there are two potential leaving groups for SNAr: the bromine atom at the 5-position and, under certain conditions, the nitro group at the 2-position. The regioselectivity of nucleophilic attack is predominantly governed by the position of the electron-withdrawing nitro group.

Halogens at the 2- and 4-positions of a pyridine ring are generally more reactive towards nucleophilic substitution. However, the activating effect of an electron-withdrawing group is most pronounced when it is located ortho or para to the leaving group. In the case of this compound, the 2-nitro group is para to the 5-bromo substituent. This geometric arrangement strongly activates the C5 position for nucleophilic attack, making the bromine atom the primary leaving group.

While the nitro group itself can be displaced in some nitropyridines, in this specific isomer, the substitution of the bromine atom is the more favorable pathway for most nucleophiles due to the strong para-activation.

Key Reactions and Transformations

The electronic properties conferred by the 2-nitro group enable a range of valuable chemical transformations of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The displacement of the C5 bromine atom by various nucleophiles is the most prominent reaction of this substrate.

dot

Caption: General scheme of nucleophilic aromatic substitution on this compound.

Quantitative Data for SNAr Reactions:

While specific kinetic data for this compound is not extensively published, the following table summarizes typical yields for analogous reactions on related nitropyridine substrates, providing an expected reactivity pattern.

| Nucleophile | Reagents and Conditions | Product | Expected Yield (%) |

| Amine (e.g., Piperidine) | K2CO3, DMF, 80-100 °C | 3-Methyl-2-nitro-5-(piperidin-1-yl)pyridine | High |

| Thiol (e.g., Benzylthiol) | K2CO3, DMF, Heat | 5-(Benzylthio)-3-methyl-2-nitropyridine | Good to High |

| Alkoxide (e.g., Sodium Methoxide) | Methanol, 0 °C to RT | 5-Methoxy-3-methyl-2-nitropyridine | High |

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine (General)

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv.).

-

Reagents: Dissolve the starting material in a suitable anhydrous solvent such as DMF or NMP. Add the amine nucleophile (1.1-1.5 equiv.) followed by a base such as K2CO3 or triethylamine (1.5-2.0 equiv.).

-

Reaction: Heat the reaction mixture to 80-120 °C.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Reduction of the Nitro Group

A fundamental transformation of the 2-nitro group is its reduction to a primary amine. This conversion dramatically alters the electronic nature of the substituent from strongly electron-withdrawing to electron-donating, opening up a different set of synthetic possibilities for the resulting 5-bromo-3-methylpyridin-2-amine. This amino group can then participate in reactions such as diazotization, acylation, and the formation of new heterocyclic rings.

dot

Caption: Reduction of the 2-nitro group to a 2-amino group.

Quantitative Data for Nitro Group Reduction:

| Reagents and Conditions | Product | Yield (%) | Reference |

| Iron powder, concentrated HCl, Methanol, Reflux | 5-Bromo-3-methylpyridin-2-amine | 90 | [1] |

Experimental Protocol: Reduction of the 2-Nitro Group [1]

-

Setup: Dissolve 5-bromo-2-methyl-3-nitropyridine (1.0 equiv.) in methanol at 40 °C in a round-bottom flask.

-

Reagents: Add powdered iron (approx. 3.7 equiv.) in portions, followed by the addition of concentrated hydrochloric acid (catalytic amount).

-

Reaction: Heat the mixture to reflux and stir vigorously for 2 hours.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, filter the reaction mixture through Celite, washing the filter cake with methanol. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the product.

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of 5-amino-2-methyl-3-nitropyridine followed by a Sandmeyer-type reaction with a bromide source.[2]

dot

Caption: Synthesis of this compound from its amino precursor.

Experimental Protocol: Synthesis from 5-Amino-2-methyl-3-nitropyridine [2]

-

Setup: Add 5-amino-2-methyl-3-nitropyridine (1.0 equiv.) to a 48% hydrobromic acid solution at -10 °C.

-

Diazotization: Slowly add a pre-prepared aqueous solution of sodium nitrite (1.1-1.2 equiv.) dropwise, maintaining the temperature below 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Work-up: Neutralize the reaction mixture with a strong base (e.g., NaOH solution).

-

Extraction and Purification: Extract the product with an organic solvent such as methyl tert-butyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the target compound.

Conclusion

The 2-nitro group in this compound is the dominant director of its reactivity. Its strong electron-withdrawing nature activates the pyridine ring for nucleophilic aromatic substitution, primarily at the C5 position, leading to the displacement of the bromine atom. Furthermore, the nitro group itself can be readily transformed into an amino group, providing a gateway to a diverse range of further functionalizations. A thorough understanding of these principles is essential for leveraging this versatile building block in the design and execution of complex synthetic strategies in pharmaceutical and materials science research.

References

The Synthetic Versatility of 5-Bromo-3-methyl-2-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-methyl-2-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique arrangement of a bromine atom, a methyl group, and a nitro group on the pyridine core imparts a distinct reactivity profile, making it an attractive starting material for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of the key applications of this compound, with a focus on its utility in the development of pharmaceutically relevant compounds. The strategic positioning of its functional groups allows for a range of chemical transformations, including nucleophilic aromatic substitution, reduction of the nitro group followed by further derivatization, and cross-coupling reactions, thus providing access to diverse chemical scaffolds.

Core Reactivity and Applications

The chemical behavior of this compound is primarily dictated by the interplay of its three key functional groups:

-

The Bromo Group: Located at the 5-position, the bromine atom is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions and serves as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

-

The Nitro Group: The strongly electron-withdrawing nature of the nitro group at the 2-position activates the pyridine ring for nucleophilic attack. Furthermore, the nitro group can be readily reduced to an amino group, which can then be further functionalized in a variety of ways, including diazotization and amide bond formation.

-

The Methyl Group: The methyl group at the 3-position can influence the regioselectivity of certain reactions and can itself be a site for further chemical modification, although this is less common.

These features make this compound a key intermediate in the synthesis of substituted pyridines, which are prevalent core structures in many biologically active compounds, including kinase inhibitors.

Key Synthetic Transformations

Reduction of the Nitro Group

One of the most fundamental and widely utilized transformations of this compound is the reduction of its nitro group to an amine, yielding 5-bromo-2-methylpyridin-3-amine. This transformation is a gateway to a vast array of further chemical modifications of the pyridine ring. The resulting amino group can participate in various reactions, including acylation, alkylation, and the formation of heterocyclic rings.

A common and efficient method for this reduction involves the use of iron powder in the presence of an acid, such as hydrochloric acid, or a milder agent like ammonium chloride.

Table 1: Conditions for the Reduction of this compound

| Reagents | Solvent | Temperature | Time | Yield |

| Fe, conc. HCl | Methanol | Reflux | 2 h | 90% |

| Fe, NH4Cl | Methanol/Water | 80 °C | 2 h | 95% |

Experimental Protocol: Reduction using Iron and Hydrochloric Acid

To a solution of 5-bromo-2-methyl-3-nitropyridine (13.8 g, 63.9 mmol) in industrial methanol (330 mL) at 40 °C, powdered iron (20 g) is added in portions. Concentrated hydrochloric acid (5 mL) is then added. The resulting mixture is stirred vigorously and heated to reflux for 2 hours. After completion of the reaction, the mixture is cooled to room temperature and filtered through Celite. The filtrate is concentrated under reduced pressure, and the residue is dissolved in ethyl acetate (200 mL). The organic phase is washed with a saturated aqueous solution of sodium bicarbonate (200 mL) and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to afford 5-bromo-2-methylpyridin-3-amine as an orange solid (10.7 g, 90% yield).[1]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes this compound susceptible to nucleophilic aromatic substitution. While the bromine at C5 can be displaced, the substitution pattern of related nitropyridines suggests that other positions can also be reactive depending on the specific substrate and reaction conditions. For instance, in 2-R-3-nitropyridines, nucleophilic attack by thiols has been observed at the 3-position with the displacement of the nitro group.

While a specific protocol for the SNAr reaction of this compound with amines was not found in the searched literature, the general reactivity of bromonitropyridines suggests this is a feasible and important transformation. For example, the synthesis of the multi-targeted receptor tyrosine kinase inhibitor, Pazopanib, utilizes a nucleophilic aromatic substitution on 5-bromo-2-nitropyridine as a key step.[2] This suggests that this compound would likely undergo similar reactions with various nucleophiles, such as primary and secondary amines, to introduce diverse side chains.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of this compound and its derivatives serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the pyridine core with a variety of organoboron reagents. This methodology is widely used to synthesize biaryl and heteroaryl structures, which are common motifs in medicinal chemistry.

While direct Suzuki-Miyaura coupling on this compound is conceivable, it is more commonly performed on its reduced amino derivative, 5-bromo-2-methylpyridin-3-amine. The amino group can be protected, for example as an acetamide, prior to the coupling reaction.

Table 2: Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine Derivatives

| Amine Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature | Time | Yield |

| 5-bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh3)4 (5) | K3PO4 | 1,4-Dioxane/Water | 85-95 °C | >15 h | 60-85% |

| N-(5-bromo-2-methylpyridin-3-yl)acetamide | Various arylboronic acids | Pd(PPh3)4 (5) | K3PO4 | 1,4-Dioxane/Water | 85-95 °C | >15 h | 65-90% |

Experimental Protocol: Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine

In a Schlenk flask, 5-bromo-2-methylpyridin-3-amine (0.2 g), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and 1,4-dioxane (2 mL) are mixed. The reaction mixture is stirred at room temperature for 30 minutes. Then, the respective arylboronic acid (1.1759 mmol), potassium phosphate (2.318 mmol), and water (0.5 mL) are added. The mixture is stirred at 85–95 °C for over 15 hours. After cooling, the mixture is filtered and diluted with ethyl acetate (50 mL). The excess solvent is removed by a rotary evaporator to obtain a concentrated solution, from which the product is isolated.[3]

Applications in the Synthesis of Bioactive Molecules

The synthetic handles on this compound make it a valuable precursor for the synthesis of various biologically active molecules, particularly kinase inhibitors. The substituted pyridine scaffold is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the kinase active site.

For instance, the related compound 5-bromo-2-nitropyridine is a key intermediate in the synthesis of Pazopanib, an FDA-approved tyrosine kinase inhibitor.[2] Although a direct synthesis of a named drug from this compound was not explicitly detailed in the searched literature, its structural similarity and reactivity patterns strongly suggest its potential in the synthesis of novel kinase inhibitors and other pharmaceutical agents. The reduction of the nitro group to an amine, followed by Suzuki coupling, provides a straightforward route to 5-aryl-2-methylpyridin-3-amines, a class of compounds with demonstrated biological activities.

Conclusion

This compound is a versatile and highly valuable building block for organic synthesis. Its trifunctional nature allows for a range of selective chemical transformations, including nitro group reduction, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions. These reactions provide access to a wide variety of substituted pyridine derivatives, which are key components of many biologically active molecules. The detailed experimental protocols and reactivity data presented in this guide are intended to facilitate the use of this compound in the design and synthesis of novel compounds for drug discovery and other applications in the chemical sciences.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromo-3-methyl-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl structures.[1][2] These motifs are prevalent in a vast array of medicinally important compounds. This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 5-Bromo-3-methyl-2-nitropyridine with various boronic acids.

The presence of a nitro group, an electron-withdrawing functionality, can significantly influence the reactivity of the pyridine ring, making this substrate particularly interesting for the synthesis of novel compounds in drug discovery and materials science. The protocols provided herein are based on established methodologies for structurally similar bromopyridine derivatives and offer a starting point for reaction optimization.

General Reaction Scheme

The general transformation for the Suzuki-Miyaura coupling of this compound is depicted below:

Figure 1. General Suzuki-Miyaura Coupling Reaction of this compound.

Data Presentation: Reaction Yields with Analogous Substrates

While specific yield data for the Suzuki-Miyaura coupling of this compound is not extensively reported, data from analogous bromopyridine derivatives can provide valuable insights into expected outcomes. The following table summarizes yields obtained from the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids, which serves as a useful proxy.[2]

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 75 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 82 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 85 |

| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 78 |

| 5 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 72 |

Experimental Protocols

The following protocols are recommended starting points for the Suzuki-Miyaura coupling of this compound. Optimization of catalyst, base, solvent, and temperature may be necessary to achieve optimal yields for specific substrates.

Protocol 1: Conventional Heating

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 eq)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

-

Degassed water (if using a mixed solvent system)

-

Schlenk flask or reaction vial with a stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Add the degassed solvent(s) via syringe. A common solvent system is a 4:1 to 5:1 mixture of 1,4-dioxane and water.[2]

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times.[1]

Materials:

-

Same as Protocol 1, with the addition of a microwave-safe reaction vial.

Procedure:

-

In a microwave-safe vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the solvent(s) and a stir bar.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Perform the work-up and purification as described in Protocol 1.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram illustrates the general workflow for setting up and performing the Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-3-methyl-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromo-3-methyl-2-nitropyridine. This cross-coupling reaction is a powerful method for the formation of carbon-nitrogen (C-N) bonds, which are ubiquitous in a wide range of pharmaceuticals and functional materials. The protocol herein outlines the necessary reagents, suggested reaction conditions, and purification methods. Additionally, this document includes a summary of typical reaction parameters for analogous systems in a tabular format for easy reference and visual diagrams of the experimental workflow and the catalytic cycle to facilitate a deeper understanding of the process.

Introduction

The Buchwald-Hartwig amination is a fundamental transformation in modern organic synthesis, enabling the efficient formation of C-N bonds through the palladium-catalyzed cross-coupling of amines with aryl halides or pseudohalides.[1][2] This reaction has found extensive application in both academic and industrial research, particularly in drug discovery and development, owing to its remarkable functional group tolerance and broad substrate scope. The synthesis of substituted nitropyridine derivatives is of considerable interest as these scaffolds are prevalent in many biologically active compounds.

This compound is a valuable building block for chemical synthesis. The electron-deficient nature of the pyridine ring, further activated by the presence of a nitro group, makes the C-Br bond susceptible to palladium-catalyzed cross-coupling reactions. However, the nitro group can be sensitive to certain reaction conditions, particularly strong bases. Therefore, careful optimization of the base, catalyst, and ligand is crucial for a successful transformation.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.

-

Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The desired N-substituted 3-methyl-2-nitropyridin-5-amine product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.[2]

The choice of a milder base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), is often recommended for substrates containing nitro groups to avoid potential side reactions that can occur with stronger bases like sodium tert-butoxide (NaOtBu).[3]

Data Presentation

While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively available in the literature, the following tables provide representative conditions and yields for the amination of structurally related bromopyridines, particularly those bearing electron-withdrawing groups. These examples serve as a valuable guide for reaction optimization.

Table 1: Buchwald-Hartwig Amination of Bromopyridines with Primary and Secondary Aliphatic Amines

| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Morpholine | Pd(OAc)₂ (1.5) | cataCXium A (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 98 | [4] |

| n-Butylamine | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | 96 | [4] |

| Diethylamine | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ (2.0) | Dioxane | 100 | 16 | 85 | [4] |

| Cyclohexane-1,2-diamine | Pd₂(dba)₃ (0.18) | (±)-BINAP (0.35) | NaOtBu (2.8) | Toluene | 80 | 4 | 60 | [4] |

Table 2: Buchwald-Hartwig Amination of Bromopyridines with Anilines

| Aniline | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | 91 | [5] |

| 4-Methoxyaniline | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2.0) | Toluene | 100 | 18 | 90 | [4] |

| N-Methylaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 12 | 88 | [4] |

| 3,5-Dimethoxyaniline | [Pd(allyl)Cl]₂ (1) | AdBippyPhos (2) | KOPh (1.5) | Toluene | 100 | 16 | 91 | [4] |

Experimental Protocols

The following is a general procedure for the Buchwald-Hartwig amination of this compound. The specific catalyst, ligand, base, and reaction conditions should be optimized based on the amine coupling partner, guided by the data in the tables above.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, XPhos, BINAP)

-

Base (e.g., Cs₂CO₃, K₃PO₄)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

-

Schlenk tube or other suitable reaction vessel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

Reaction Setup:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), the palladium source (e.g., 1-5 mol%), and the phosphine ligand (e.g., 2-10 mol%).

-

Seal the tube with a rubber septum.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

-

Under the inert atmosphere, add the base (e.g., 1.5-2.5 equiv).

-

Add the anhydrous, degassed solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the this compound.

-

Finally, add the amine (1.1-1.5 equiv) via syringe.

Reaction:

-

Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.

-

Heat the mixture to the desired temperature (e.g., 80-110 °C) using a preheated oil bath or heating mantle.

-

Maintain the reaction at this temperature with vigorous stirring for the specified time (typically 4-24 hours).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional organic solvent.

-

Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-substituted 3-methyl-2-nitropyridin-5-amine derivative.

Mandatory Visualization

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: 5-Bromo-3-methyl-2-nitropyridine as a Versatile Precursor for Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted therapeutics, small molecule kinase inhibitors represent a cornerstone of precision medicine, particularly in oncology. The pyridine scaffold is a privileged structure in the design of such inhibitors, owing to its ability to mimic the purine core of ATP and form crucial hydrogen bond interactions within the kinase hinge region.[1] 5-Bromo-3-methyl-2-nitropyridine has emerged as a highly valuable and versatile building block for the synthesis of a diverse range of kinase inhibitors. Its strategic substitution pattern, featuring a reactive bromine atom, an electron-withdrawing nitro group, and a methyl group, provides a rich platform for molecular elaboration and the exploration of structure-activity relationships (SAR).

The bromine atom at the 5-position serves as a convenient handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3] These reactions allow for the facile installation of aryl, heteroaryl, and amino moieties, which can be tailored to target specific pockets within the ATP-binding site of various kinases. Furthermore, the nitro group at the 2-position can be readily reduced to a primary amine, providing a key functional group for further derivatization or for engaging in hydrogen bonding with the target kinase.[4] This multifaceted reactivity makes this compound an attractive starting material for the construction of complex heterocyclic systems and the rapid generation of compound libraries for high-throughput screening.

This document provides detailed application notes on the utility of this compound in kinase inhibitor synthesis, along with representative experimental protocols for its derivatization and elaboration into potential kinase inhibitor scaffolds.

Strategic Utility in Kinase Inhibitor Design

The unique arrangement of functional groups on the this compound ring offers several strategic advantages in the synthesis of kinase inhibitors:

-

Vector for Diversity: The bromine atom at the C5 position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents to probe the hydrophobic regions of the kinase active site.[1]

-

Hinge-Binding Element: The pyridine nitrogen and the amino group (derived from the reduction of the nitro group) can act as hydrogen bond donors and acceptors, respectively, to interact with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[4]

-

Modulation of Physicochemical Properties: The methyl group at the C3 position can influence the planarity and solubility of the resulting inhibitor, potentially improving its pharmacokinetic properties.

-

Scaffold for Fused Heterocycles: The vicinal arrangement of the nitro (or the corresponding amino) and methyl groups can be exploited to construct fused heterocyclic systems, which are common scaffolds in many approved kinase inhibitors.

Representative Kinase Targets and Signaling Pathways

Derivatives of this compound have the potential to target a wide range of kinases implicated in cancer and other diseases. The pyridine scaffold is a common feature in inhibitors of tyrosine kinases (e.g., EGFR, VEGFR) and serine/threonine kinases (e.g., Aurora kinases, CDKs).

For instance, a common signaling pathway targeted by such inhibitors is the RAS-RAF-MEK-ERK pathway, which is frequently dysregulated in cancer. Inhibition of key kinases in this pathway can block downstream signaling, leading to reduced cell proliferation and survival.

Caption: RAF-MEK-ERK Signaling Pathway Inhibition.

Experimental Protocols

The following protocols describe general methods for the derivatization of this compound to generate key intermediates for kinase inhibitor synthesis.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is a robust method for introducing aryl or heteroaryl substituents at the 5-position of the pyridine ring.[5]

Caption: Suzuki-Miyaura Coupling Workflow.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-3-methyl-2-nitropyridine.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine. This reaction is instrumental in introducing diverse amine functionalities.[3]

Materials:

-

This compound (1.0 eq)

-

Amine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

Xantphos (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous toluene

Procedure:

-

In a glovebox, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to an oven-dried Schlenk tube.

-

Add this compound and anhydrous toluene.

-

Add the desired amine to the mixture.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 8-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the residue by column chromatography to yield the 5-amino-3-methyl-2-nitropyridine derivative.

Protocol 3: Reduction of the Nitro Group

This protocol details the reduction of the 2-nitro group to a 2-amino group, a crucial step in unmasking a key hydrogen-bonding moiety.

Caption: Nitro Group Reduction Workflow.

Materials:

-

5-Substituted-3-methyl-2-nitropyridine (from Protocol 1 or 2) (1.0 eq)

-

Iron powder (Fe) (5.0 eq)

-

Ammonium chloride (NH₄Cl) (1.0 eq)

-

Ethanol

-

Water

-

Celite

Procedure:

-

To a round-bottom flask, add the 5-substituted-3-methyl-2-nitropyridine, iron powder, and ammonium chloride.

-

Add a mixture of ethanol and water (4:1 v/v).

-

Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired 5-substituted-3-methyl-pyridin-2-amine.

Data Presentation

The inhibitory activity of kinase inhibitors derived from substituted pyridine scaffolds is typically evaluated using in vitro kinase assays. The following table provides representative data for analogous kinase inhibitors to illustrate the potential potency that can be achieved.

| Compound ID | Target Kinase | IC₅₀ (nM) |

| A-1 | Aurora A | 15 |

| A-2 | Aurora B | 25 |

| B-1 | VEGFR2 | 8 |

| B-2 | PDGFRβ | 12 |

| C-1 | EGFR (T790M) | 50 |

Note: The data presented in this table is for representative purposes and is based on published data for structurally related pyridine-based kinase inhibitors. Actual IC₅₀ values for inhibitors derived from this compound would need to be determined experimentally.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of novel kinase inhibitors. Its rich chemical functionality allows for the systematic exploration of structure-activity relationships through well-established synthetic methodologies. The protocols and application notes provided herein offer a foundation for researchers to leverage this building block in the design and development of next-generation targeted therapies. The strategic application of modern cross-coupling reactions and functional group manipulations can unlock the full potential of this precursor in the quest for potent and selective kinase inhibitors.

References

Application Notes and Protocols for the Functionalization of 5-Bromo-3-methyl-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the pyridine ring in 5-Bromo-3-methyl-2-nitropyridine. This versatile building block is a valuable starting material for the synthesis of a diverse range of substituted pyridine derivatives with potential applications in medicinal chemistry and materials science. The protocols detailed herein cover key transformations including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and reduction of the nitro group.

Key Functionalization Strategies

This compound offers multiple reactive sites for chemical modification. The primary strategies for its functionalization are:

-

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond at the 5-position is an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the pyridine ring, facilitating the displacement of the bromide by nucleophiles.

-

Reduction of the Nitro Group: The nitro group at the 2-position can be readily reduced to an amine, which can then be further functionalized.

The following sections provide detailed protocols and quantitative data for these key transformations.

Data Presentation: Summary of Functionalization Reactions

| Reaction Type | Reagents/Catalyst | Product | Yield (%) | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄ | 5-Aryl-3-methyl-2-nitropyridine | 70-95 | [1] |

| Buchwald-Hartwig Amination | Primary/Secondary Amine, Pd₂(dba)₃, XPhos, NaOtBu | 5-(Amino)-3-methyl-2-nitropyridine | 51-95 | [2][3] |

| Sonogashira Coupling | Terminal Alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-3-methyl-2-nitropyridine | ~85-93 | [4] |

| Nucleophilic Aromatic Substitution | Sodium Methoxide | 5-Methoxy-3-methyl-2-nitropyridine | High (by analogy) | [5] |

| Nitro Group Reduction | Fe, HCl | 5-Bromo-3-methylpyridin-2-amine | 90 | [6] |

Experimental Protocols

Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes the synthesis of 5-aryl-3-methyl-2-nitropyridines via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The following procedure is adapted from a similar reaction with a closely related substrate.[1]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (K₃PO₄) (2.3 equivalents)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium phosphate (2.3 equivalents).

-

Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (5 mol%).

-

Add degassed 1,4-dioxane and water in a 4:1 ratio.

-

Heat the reaction mixture to 85-95 °C with vigorous stirring for 15-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-3-methyl-2-nitropyridine.

Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the palladium-catalyzed amination of this compound with primary and secondary amines.[2][7]

Materials:

-

This compound

-

Amine (primary or secondary, 1.2-2.0 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous toluene

-

Schlenk tube or microwave vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 equivalent), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

-

Seal the vessel and evacuate and backfill with an inert gas three times.

-

Under the inert atmosphere, add sodium tert-butoxide (1.4 equivalents).

-

Add anhydrous toluene via syringe, followed by the amine (1.2-2.0 equivalents).

-

Heat the reaction mixture to 100 °C with vigorous stirring for 16-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling of this compound

This protocol outlines the synthesis of 5-alkynyl-3-methyl-2-nitropyridines via a Sonogashira coupling reaction.[4][8]

Materials:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)